Cyclopenta(de)naphthacene

説明

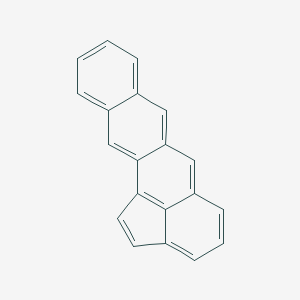

Cyclopenta(de)naphthacene is a chemical compound with the formula C20H12 and a molecular weight of 252.3093 . It contains a total of 36 bonds, including 24 non-H bonds, 22 multiple bonds, 1 double bond, and 21 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 3 ten-membered rings, and 1 eleven-membered ring .

Synthesis Analysis

The synthesis of compounds similar to Cyclopenta(de)naphthacene has been reported in several studies. For instance, a series of 7helicene and 7helicene-like compounds composed of a cyclopenta[1,2-b:4,3-b′]dithiophene or dithieno[2,3-b:3′,2′-d]heterole moiety and two naphthalene moieties were successfully synthesized from a common synthetic intermediate, 1,1′-binaphtho[2,1-b]thiophene . Another study reported the rapid construction of cyclopenta[b]naphthalene frameworks from the reaction of propargylic alcohol tethered methylenecyclopropanes with mesyl chloride in the presence of triethylamine through cascade cyclization .Molecular Structure Analysis

The molecular structure of Cyclopenta(de)naphthacene is complex, with a total of 36 bonds, including 24 non-H bonds, 22 multiple bonds, 1 double bond, and 21 aromatic bonds. The structure also includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 3 ten-membered rings, and 1 eleven-membered ring .Physical And Chemical Properties Analysis

Cyclopenta(de)naphthacene has a molecular weight of 252.3093 . It contains a total of 36 bonds, including 24 non-H bonds, 22 multiple bonds, 1 double bond, and 21 aromatic bonds .科学的研究の応用

Complex Formation with Cyclodextrins

Cyclopenta(de)naphthacene, also known as naphthacene, shows interesting behaviors when interacting with cyclodextrins in aqueous mediums. This interaction is significant for understanding the stabilization mechanisms of polynuclear aromatic hydrocarbons within cyclodextrin cavities, emphasizing the role of van der Waals forces and hydrophobic interactions (Sanemasa, Takuma, & Deguchi, 1989).

Synthesis Techniques

Innovative synthesis methods for tetrabenzo naphthacenes have been developed. These methods utilize initial acid-catalyzed hydroarylation, followed by oxidative coupling reactions, which are applicable to various alkyl substituents. This is crucial for the practical synthesis of naphthacene derivatives (Mukherjee, Pati, & Liu, 2009).

Dimerization Studies

Research into the dimerization of 9-phenylethynylfluorene leading to di-indeno-naphthacene products reveals insights into molecular interactions and structural formations in organic chemistry. This also includes studies in aerial oxidation and the identification of dihydronaphthacene compounds (Harrington, Britten, & McGlinchey, 2004).

Thin-Film Transistor Applications

Naphthacene has been utilized in the creation of thin-film transistors, particularly in organic electronics. These transistors, using naphthacene as the active layer, demonstrate considerable promise for large-area or low-cost electronics applications, highlighting naphthacene's role in advanced material science (Gundlach, Nichols, Zhou, & Jackson, 2002).

Photolytic Formation in Aromatic Syntheses

Naphthacene derivatives have been successfully synthesized through photolytic formation, which is a pivotal method in the creation of polycondensed aromatics. This approach, involving reactions like photocyclodehydrogenation, offers a versatile route to synthesize complex aromatic compounds (SatoTakeo, ShimadaShigeru, & HataKazuo, 1971).

Homologation for Substituted Derivatives

The homologation method has been applied to prepare various substituted naphthacenes, demonstrating the versatility and utility of this approach in synthesizing complex organic compounds. This includes understanding the structural properties and crystalline systems of these derivatives (Takahashi et al., 2006).

特性

IUPAC Name |

pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-7-3-6-13-8-9-18(19)20(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSSVKADNGCTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=C5C(=CC=CC5=CC3=CC2=C1)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168197 | |

| Record name | Cyclopenta(de)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta(de)naphthacene | |

CAS RN |

16683-64-0 | |

| Record name | Cyclopenta(de)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016683640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta(de)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。